molecular formula C13H17ClN2 B11874015 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine CAS No. 85691-41-4

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine

Katalognummer: B11874015
CAS-Nummer: 85691-41-4
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: WLGLTBFQICSZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .

Wirkmechanismus

The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

85691-41-4

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3

InChI-Schlüssel

WLGLTBFQICSZBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2N1C(=CC=C2)CCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.